N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-methylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 3-amino-2-methylphenol with butanoyl chloride under basic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is N-(3-Nitro-2-methylphenyl)-2-(4-methylphenoxy)-butanamide.
Reduction: The major products are N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanol or N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butylamine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-butanamide
- N-(3-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-butanamide
- N-(3-Amino-2-methylphenyl)-2-(4-fluorophenoxy)-butanamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-14-10-8-12(2)9-11-14)18(21)20-16-7-5-6-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYNOFUAIRWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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